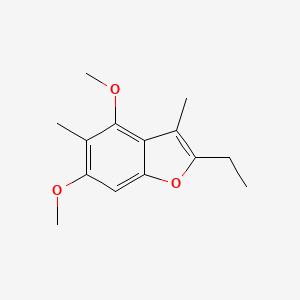![molecular formula C17H15NO2 B12877945 [5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol CAS No. 113841-30-8](/img/structure/B12877945.png)
[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol is a complex organic compound that features a biphenyl group attached to an isoxazole ring, which is further substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the biphenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with an alkyne in the presence of a catalyst can form the isoxazole ring, which can then be further functionalized to introduce the biphenyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the biphenyl and isoxazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
113841-30-8 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[3-methyl-5-(4-phenylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C17H15NO2/c1-12-16(11-19)17(20-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
InChI Key |
PCZYZQABIHURFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



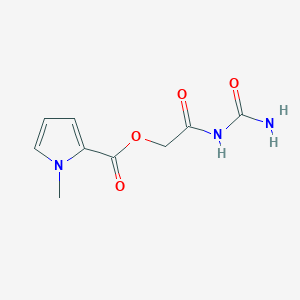
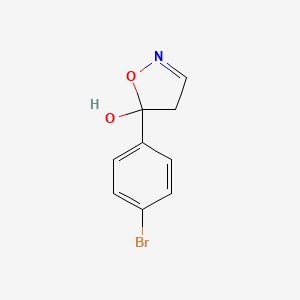
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)

![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
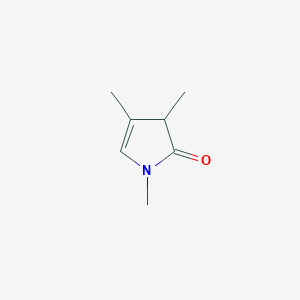
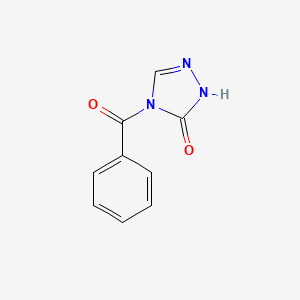
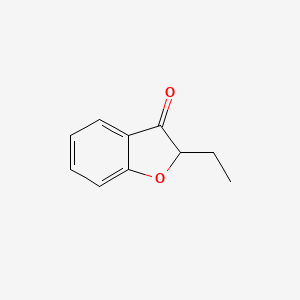

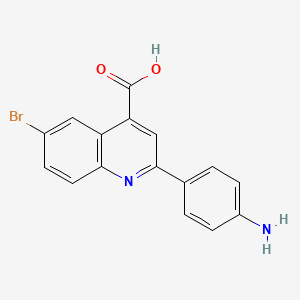
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
